molecular formula C3H9O3P B1196123 Tris(hydroxymethyl)phosphine CAS No. 2767-80-8

Tris(hydroxymethyl)phosphine

Cat. No. B1196123
CAS RN: 2767-80-8
M. Wt: 124.08 g/mol
InChI Key: JMXMXKRNIYCNRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

THP is synthesized from phosphine and formaldehyde, involving unstable intermediates containing three-membered rings. The synthesis process proceeds with the opening of the three-membered ring and intramolecular proton transfer, highlighting the importance of selecting appropriate catalysts for efficient production (Grekov et al., 2011).

Molecular Structure Analysis

The molecular structure of THP and its complexes reveals significant insights into their stability and reactivity. The first copper(I) complex of THP shows a tetrahedral coordination around copper with a deprotonated THP coordinated to Cu through P, illustrating the compound's ability to form stable complexes with metals (Bharathi et al., 2001).

Chemical Reactions and Properties

THP has been shown to be an effective reducing agent for the cleavage of disulfide bonds in aqueous and buffered aqueous-organic media, demonstrating its versatility as a water-soluble and air-stable reagent (McNulty et al., 2015). Additionally, its reactions with amines, amino acids, and model peptides have been explored, yielding monomeric products and novel heterocyclic compounds, showcasing THP's reactivity and potential for generating complex molecules (Berning et al., 1999).

Physical Properties Analysis

The physical properties of THP, particularly its high water solubility and stability in aqueous solutions, are attributed to its molecular structure and the presence of hydroxymethyl groups. These properties make THP an alternative fixative to glutaraldehyde for preparing specimens for SEM analysis, indicating minimal sample discoloration (Wyllie et al., 2016).

Chemical Properties Analysis

The chemical properties of THP are characterized by its reactivity with various chemical species. Its application as a coupling agent for the immobilization of enzymes onto chitosan films, resulting in enhanced enzyme activities, exemplifies the functional utility of THP in biochemical applications (Cochrane et al., 1996).

Scientific Research Applications

  • Preparation of Polymer Materials of Reduced Combustibility

    • Field : Material Science
    • Application : Tris(hydroxymethyl)phosphine is used in the preparation of polymer materials of reduced combustibility .
    • Results : The use of Tris(hydroxymethyl)phosphine results in polymer materials that have reduced combustibility .
  • Metal Complex Hydrogenation Catalysts

    • Field : Chemistry
    • Application : Tris(hydroxymethyl)phosphine is used in the preparation of metal complex hydrogenation catalysts .
    • Results : The use of Tris(hydroxymethyl)phosphine results in effective metal complex hydrogenation catalysts .
  • Cross-linking Agents for Enzymes Immobilization

    • Field : Biotechnology
    • Application : Tris(hydroxymethyl)phosphine is used as cross-linking agents for enzymes immobilization .
    • Results : The use of Tris(hydroxymethyl)phosphine as a cross-linking agent helps in the immobilization of enzymes .
  • Cancer Treatment

    • Field : Medicine
    • Application : Tris(hydroxymethyl)phosphine is used in the medicine as complexes with copper or platinum salts in the treatment of cancer .
    • Results : The use of Tris(hydroxymethyl)phosphine in complexes with copper or platinum salts has been used in the treatment of cancer .
  • Bleaching Agent for Pulps

    • Field : Pulp and Paper Industry
    • Application : Tris(hydroxymethyl)phosphine has been found to be an effective bleaching agent for pulps .
    • Results : The use of Tris(hydroxymethyl)phosphine results in effectively bleached pulps .
  • Ligand in Various Coupling Reactions

    • Field : Organic Chemistry
    • Application : Tris(hydroxymethyl)phosphine is used as a ligand suitable for various coupling reactions such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling and Hiyama coupling .
    • Results : The use of Tris(hydroxymethyl)phosphine as a ligand in these reactions facilitates the coupling process .
  • Bleaching and Brightness Stabilizing Agents

    • Field : Pulp and Paper Industry
    • Application : Tris(hydroxymethyl)phosphine has been found to be an effective bleaching and brightness stabilizing agent for pulps .
    • Results : The use of Tris(hydroxymethyl)phosphine results in effectively bleached and brightness stabilized pulps .
  • Hydroformylation and Hydrogenation Processes

    • Field : Organic Chemistry
    • Application : Tris(hydroxymethyl)phosphine is used in hydroformylation and hydrogenation processes catalyzed by metal–phosphine complexes .
    • Results : The use of Tris(hydroxymethyl)phosphine in these reactions facilitates the hydroformylation and hydrogenation processes .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Tris(hydroxymethyl)phosphine has been used to produce chemically, hydrolytically, and thermally resistant polymer materials with low combustibility . It has also been used in the textile industry for flame retardancy and hydrophobicity .

properties

IUPAC Name

bis(hydroxymethyl)phosphanylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9O3P/c4-1-7(2-5)3-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXMXKRNIYCNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)P(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062634
Record name Methanol, phosphinidynetris-
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Molecular Weight

124.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tris(hydroxymethyl)phosphine

CAS RN

2767-80-8
Record name Tris(hydroxymethyl)phosphine
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Record name Tris(hydroxymethyl)phosphine
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Record name Methanol, 1,1',1''-phosphinidynetris-
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Record name Methanol, phosphinidynetris-
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Record name Phosphinidynetrimethanol
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Record name TRIS(HYDROXYMETHYL)PHOSPHINE
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Synthesis routes and methods I

Procedure details

A reaction was performed by the general procedures described in example 1 with the following changes: 2.2 kg SBO, 7 mol propene/mol SBO double bond, and 200 mg [1,3-Bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichlororuthenium(benzylidene)(tricyclohexyl-phosphine) [C848 catalyst, Materia Inc., Pasadena, Calif., USA, 90 ppm (w/w) vs. SBO] at a reaction temperature of 40° C. were used. The catalyst removal step using bleaching clay also was replaced by the following: after venting excess propene, the reaction mixture was transferred into a 3-neck round bottom flask to which 50 mol of tris(hydroxymethyl)phosphine (THMP)/mol C848 catalyst was added. The THMP was formed as a 1.0 M solution in isopropanol, where phosphonium salt, inorganic salt, formaldehyde, THMPO, and THMP were mixed together. The resulting hazy yellow mixture was stirred for 20 hours at 60° C., transferred to a 6-L separatory funnel and extracted with 2×2.5 L deionized H2O. The organic layer was separated and dried over anhydrous Na2SO4 for 4 hours, then filtered through a fritted glass filter containing a bed of silica gel.
Quantity
0 (± 1) mol
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[Compound]
Name
[1,3-Bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichlororuthenium(benzylidene)(tricyclohexyl-phosphine)
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200 mg
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50 mol
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Reaction Step Four
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The catalyst is removed using tris-(hydroxymethyl)phosphine (“THMP”) which is prepared by adding 245 g of tetrakis-(hydroxymethyl)phosphonium chloride (1.03 mol, Strem) and 500 mL of isopropyl alcohol (IPA) to a 2 L round-bottomed flask, degassing the mixture with nitrogen for 20 minutes, slowly adding 64 g (1.03 mol, 90% purity, Aldrich) of potassium hydroxide over 30 minutes to the vigorously stirring solution, while under a nitrogen atmosphere, and, after the potassium hydroxide has been added, stirring the reaction for an additional 30 minutes. This reaction is exothermic, and produces THMP, formaldehyde, potassium chloride, and water. The catalyst is then removed using the THMP by adding 25-100 mol equivalents of THMP per mole of ruthenium catalyst, stirring vigorously at 60-70° C. for 18 to 24 hours, under nitrogen, adding degassed water or methanol (˜150 mL/L of reaction mixture) and vigorously stirring for 10 minutes, and centrifuging the mixture for phase separation. The oil may have to be heated to remove the residual water or methanol. The aqueous phase will contain small amounts of IPA, formaldehyde, and potassium chloride, and will need to be purged or cleaned for recycling.
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245 g
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Synthesis routes and methods III

Procedure details

Tris(hydroxymethyl)phosphine (THP) was prepared from tetrakis-(hydroxymethyl)phosphonium chloride (THPC) as follows. Eighteen milliliters (corresponding to 19.3 grams anhydrous, or 101.5 mmol) 80% THPC was mixed with 100 milliliters isopropanol and 50 milliliters toluene. The mixture was evaporated to dryness on a Rotavap (bath temperature 80-90° C.), and the azeotropic distillation was repeated for 2 more times to provide a semi-solid mass of anhydrous THPC. The dried residue was dissolved in 60 milliliters of isopropanol, to which was added 40 milliliters dry triethylamine (TEA) under ice-cooling. After the exothermic reaction had subsided, the mixture was set in a freezer (−10° C.) for 1 hour to ensure that the precipitation of TEA.HCl was completed. The TEA salt was filtered off, and the filtrate was allowed to evaporate to dryness. Heating under reduced pressure on the Rotavap (bath temperature 80-90° C.) was continued for 4 hours to give a clear viscous liquid. The yield of THP was 11.8 grams (94% of theoretical). EIMS (electron ionization mass spectroscopy, direct inlet) exhibited a molecular ion at m/z 124 together with fragments at m/z 106, 94, 76, 64, 61, 46, and 31, formed due to successive loss of H2O, and CH2O from the molecular ion. Infrared absorptions occur at 3224 (broad), 2815, 1589, 1420, 1125 (strong), and 1030 (strong) cm−1. The THP thus prepared is pure enough for use in crosslinking. It is relatively stable and can be stored in freezer for up to 8 weeks without noticeable decomposition. Further purification of THP by distillation is not recommended due to thermal decomposition above 130° C. releasing PH3 gas in the process.
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0 (± 1) mol
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19.3 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,450
Citations
BR James, F Lorenzini - Coordination Chemistry Reviews, 2010 - Elsevier
Tris(hydroxymethyl)phosphine, P(CH 2 OH) 3 , a water-soluble compound, has been known for about 50 years but development of its coordination chemistry has been slow and …
Number of citations: 81 www.sciencedirect.com
DV Moiseev, BR James - Phosphorus, Sulfur, and Silicon and the …, 2020 - Taylor & Francis
Tetrakis(hydroxymethyl)phosphonium (HOCH 2 ) 4 P + salts, particularly the chloride (THPC) and sulfate (THPS), are among the most accessible organophosphorus compounds that …
Number of citations: 16 www.tandfonline.com
O Harnack, WE Ford, A Yasuda, JM Wessels - Nano Letters, 2002 - ACS Publications
Tris(hydroxymethyl)phosphine-capped gold nanoparticles (ca. 1−2 nm diameter) bind densely to DNA, although both species are negatively charged. The particles are also active …
Number of citations: 261 pubs.acs.org
C Marzano, V Gandin, M Pellei, D Colavito… - Journal of medicinal …, 2008 - ACS Publications
Monocationic hydrophilic complexes [Cu(thp) 4 ] + 3 and [Cu(bhpe) 2 ] + 4 were synthesized by ligand exchange reactions starting from the labile [Cu(CH 3 CN) 4 ][PF 6 ] precursor in …
Number of citations: 138 pubs.acs.org
AB Pepperman, DJ Daigle, SL Vail - Journal of Organic Chemistry, 1976 - ACS Publications
The reaction of tris (hydroxymethyl) phosphine with monosubstituted and unsymmetrically disubstituted ureas has been shown to produce tris (4-substituted ureidomethyl) phosphine …
Number of citations: 17 pubs.acs.org
JW Ellis, KN Harrison, PAT Hoye, AG Orpen… - Inorganic …, 1992 - ACS Publications
[Pt (CH3) 2 {P (CH2OH) 3} 2](8) can be generated from 1 and [Pt (CH3) 2 (COD)], but 8 decomposes in concentrated solutions. Treatment of [PtCl (CH3)(COD)] with 1 gives the stable, …
Number of citations: 223 pubs.acs.org
C Marzano, M Pellei, D Colavito, S Alidori… - Journal of medicinal …, 2006 - ACS Publications
The new sodium bis(1,2,4-triazol-1-yl)acetate ligand, Na[HC(CO 2 )(tz) 2 ], has been prepared in methanol solution by using 1,2,4-triazole, dibromoacetic acid, and NaOH. Treatment of …
Number of citations: 151 pubs.acs.org
AT Peter - Journal of the Chemical Society, Dalton Transactions, 1993 - pubs.rsc.org
The addition of PH3 to formaldehyde to give P(CH2OH)3 is catalysed by a range of platinum-(IV), -(II) and -(0) compounds including Na2[PtCl6], K2[PtCl4], [PtCl2{P(CH2OH)3}2]2 and […
Number of citations: 94 pubs.rsc.org
WJ Vullo - The Journal of Organic Chemistry, 1968 - ACS Publications
NaCl+ HCHO+ H20+(HOCH2) 8P THP since there is ample chemical evidence for the forma-tion of tris (hydroxymethyl) phosphine (THP) and form-aldehyde. 3-7, 19b Various other …
Number of citations: 53 pubs.acs.org
DE Berning, KV Katti, PR Singh… - Nuclear medicine and …, 1996 - Elsevier
The water-soluble, monophosphine ligand tris(hydroxymethyl)phosphine (THMP) was complexed with 99m Tc. The 99m Tc-THMP was formed in high radiochemical purity by simply …
Number of citations: 44 www.sciencedirect.com

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